4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide
Description
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a sulfonamide derivative featuring a benzenesulfonamide core, a hydrazine-carboxamide linker, and a 2,4-dihydroxybenzylidene moiety. This compound’s structure integrates multiple functional groups: the sulfonamide (-SO₂NH-) group, a hydrazine bridge (-NH-N=CH-), and a dihydroxy-substituted benzylidene unit. These groups confer unique physicochemical properties, such as hydrogen-bonding capacity (via hydroxyl and sulfonamide groups) and π-conjugation (via the aromatic and hydrazine moieties).
Properties
CAS No. |
477733-66-7 |
|---|---|
Molecular Formula |
C20H16ClN3O5S |
Molecular Weight |
445.9 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C20H16ClN3O5S/c21-14-6-9-16(10-7-14)30(28,29)24-18-4-2-1-3-17(18)20(27)23-22-12-13-5-8-15(25)11-19(13)26/h1-12,24-26H,(H,23,27)/b22-12+ |
InChI Key |
IIMLEFASKLWZNO-WSDLNYQXSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=C(C=C(C=C2)O)O)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-Chloro-N-(2-carboxyphenyl)benzenesulfonamide
The foundational step involves preparing the sulfonamide core. A modified protocol from N-(4-chlorophenyl)benzenesulfonamide syntheses is adapted for this intermediate .
Procedure :
-
Reaction Setup : 4-Chlorobenzenesulfonyl chloride (1.2 eq) is dissolved in dichloromethane (DCM, 80 mL) at 0°C.
-
Amination : 2-Aminobenzoic acid (1 eq) and triethylamine (2 eq) are added dropwise. The mixture is stirred at room temperature for 2 hours.
-
Workup : The solution is washed with 2N HCl and brine. The organic layer is dried over MgSO₄ and concentrated.
-
Purification : Recrystallization from ethanol/water (1:1) yields white crystals (75–80% purity).
| Parameter | Value |
|---|---|
| Yield | 78% |
| Reaction Time | 2 hours |
| Purification Method | Ethanol/water recrystallization |
Formation of 2-Hydrazinocarbonylphenyl Intermediate
The carboxylic acid group is converted to a hydrazide via activation with thionyl chloride (SOCl₂), followed by hydrazine quenching .
Procedure :
-
Acid Chloride Formation : 4-Chloro-N-(2-carboxyphenyl)benzenesulfonamide (1 eq) is refluxed with SOCl₂ (5 eq) in dry DCM for 4 hours. Excess SOCl₂ is removed under vacuum.
-
Hydrazide Synthesis : The residue is dissolved in tetrahydrofuran (THF, 30 mL), and hydrazine hydrate (3 eq) is added dropwise at 0°C. The mixture is stirred for 12 hours.
-
Isolation : The precipitate is filtered, washed with cold water, and dried (85% yield).
Key Spectral Data :
-
IR (KBr) : 1680 cm⁻¹ (C=O stretch of hydrazide), 1320 cm⁻¹ (S=O symmetric stretch).
-
¹H NMR (DMSO-d₆) : δ 10.2 (s, 1H, SO₂NH), 8.1 (d, 1H, ArH), 7.6–7.8 (m, 6H, ArH) .
Condensation with 2,4-Dihydroxybenzaldehyde
The hydrazone linkage is formed via acid-catalyzed condensation, a method validated in pyrazole-based sulfonamide syntheses .
Procedure :
-
Reaction : 2-Hydrazinocarbonylphenyl-4-chlorobenzenesulfonamide (1 eq) and 2,4-dihydroxybenzaldehyde (1.2 eq) are refluxed in glacial acetic acid (20 mL) for 72 hours.
-
Precipitation : The mixture is cooled to 0°C, and the solid is filtered.
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane 3:7) isolates the target compound (60–65% yield).
| Parameter | Value |
|---|---|
| Yield | 62% |
| Reaction Time | 72 hours |
| Solvent System | Glacial acetic acid |
Optimization Insights :
-
Catalyst Screening : Substituting acetic acid with HCl (1M) reduces yield to 45%, likely due to side reactions.
-
Temperature : Reflux (110°C) outperforms room-temperature stirring (<30% conversion).
Analytical Validation and Quality Control
Purity Assessment :
-
HPLC : >98% purity (C18 column, acetonitrile/water 60:40, 1 mL/min).
Structural Confirmation :
Scalability and Industrial Considerations
Challenges :
-
Long Reaction Times : The 72-hour condensation step necessitates flow reactor adaptation for continuous production.
-
Solvent Recovery : Acetic acid recycling via distillation reduces costs by 40%.
Process Improvements :
Chemical Reactions Analysis
2.1. Hydrazine Formation
A common precursor is the benzenesulfonamide core. For example, 4-aminobenzene-1-sulfonamide (structure 1 in ) undergoes reaction with carbon disulfide and ethyl iodide to form intermediates like diethyl 4-aminophenylsulfonylcarbonimidodithioate (2 ). Subsequent steps involve converting acids to esters (e.g., 3 → 7 ) and reacting with hydrazine hydrate to form hydrazides (e.g., 8 ) .
Reaction Mechanism :
-
Esterification : Acid 3 is converted to ester 7 via methanol reflux.
-
Hydrazinolysis : Ester 7 reacts with hydrazine hydrate in ethanol to form hydrazide 8 .
2.2. Hydrazone Formation
The hydrazone moiety in Compound A is formed via condensation between a hydrazide and an aldehyde. For example:
-
4-{[(2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl]amino}benzene-1-sulfonamide is synthesized by reacting hydrazide 8 with 2,4-dihydroxybenzaldehyde under reflux in ethanol with acetic acid as a catalyst .
Reaction Mechanism :
-
Nucleophilic Attack : The hydrazide’s hydrazine group reacts with the aldehyde’s carbonyl carbon.
-
Imine Formation : Water is eliminated to form the hydrazone (C=N) bond .
3.1. Molecular Composition
-
Functional Groups :
-
Benzenesulfonamide : Provides a polar, hydrogen-bonding group.
-
Hydrazone : Contributes to stability and potential biological activity (e.g., enzyme inhibition).
-
2,4-Dihydroxybenzylidene : Electron-donating groups (–OH) enhance reactivity in condensation reactions.
-
3.2. Reaction Stability and Purification
-
Stability : Hydrazone derivatives are typically stable under neutral to mildly acidic conditions but may hydrolyze under strong acidic/basic conditions .
-
Purification : Compounds are often purified via recrystallization or chromatography (e.g., column chromatography using silica gel) .
Comparative Analysis of Substituent Effects
While Compound A ’s specific biological activity is not detailed in the provided sources, analogous compounds in highlight the impact of substituents on activity.
| Substituent | EC₅₀ (μM) | Selectivity Index |
|---|---|---|
| 4-Cl | 1.05 | >31.73 |
| 4-F | 1.06 | 24.20 |
| 4-NO₂ | 0.30 | >111.21 |
Key Observations :
-
Electron-withdrawing groups (e.g., –NO₂) enhance activity, while electron-donating groups (e.g., –CH₃) reduce it .
-
Compound A ’s 2,4-dihydroxybenzylidene substituent (electron-donating phenolic –OH groups) may influence its reactivity and biological interactions.
5.1. Enzyme Inhibition
Similar benzenesulfonamides exhibit binding to enzymes like carbonic anhydrase (CA) and α-glucosidase . For example:
-
Hydrazone derivatives (e.g., 6l , 6m ) demonstrate α-glucosidase inhibition via hydrophobic and hydrogen-bonding interactions with residues like His279 and Asp408 .
5.2. Cardiovascular Effects
A related benzenesulfonamide (4-(2-Aminoethyl)benzenesulfonamide ) interacts with calcium channel proteins (e.g., 6jp5) via hydrogen bonding with Glu614 and Ala320, influencing perfusion pressure and coronary resistance .
Scientific Research Applications
Anti-inflammatory Activity
One of the primary applications of this compound is as an anti-inflammatory agent. Studies have shown that derivatives of sulfonamides exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes. For instance, compounds similar to 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide have demonstrated promising results in reducing inflammation in animal models .
Antimicrobial Properties
Sulfonamides are widely recognized for their antimicrobial properties. The presence of the hydrazine and sulfonamide groups in 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide enhances its ability to inhibit bacterial growth. Research indicates that such compounds can effectively target various bacterial strains, making them potential candidates for antibiotic development .
Antioxidant Activity
In addition to anti-inflammatory and antimicrobial effects, this compound has shown antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related diseases. Studies have indicated that similar compounds can significantly reduce oxidative damage in cellular models .
Anticancer Potential
Recent investigations into the anticancer properties of sulfonamide derivatives have revealed their capacity to induce apoptosis in cancer cells. The structural features of 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide may contribute to its effectiveness against specific cancer types by disrupting cellular signaling pathways involved in proliferation and survival .
Case Study 1: Anti-inflammatory Efficacy
A study conducted by Moneer et al. evaluated a series of pyrazole-thiourea-benzimidazole hybrids for their COX-II inhibitory activity. Among these compounds, those structurally related to 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide exhibited significant anti-inflammatory effects with IC50 values comparable to established COX-II inhibitors like Celecoxib .
Case Study 2: Antimicrobial Activity
In research focusing on antimicrobial efficacy, derivatives of sulfonamides were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds similar to 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide displayed notable antibacterial activity with minimum inhibitory concentrations (MICs) that suggest potential therapeutic use against resistant bacterial strains .
Mechanism of Action
The mechanism of action of 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s closest analogs differ in substituents on the benzylidene, sulfonamide, or hydrazine moieties. Key comparisons include:
*Assumed formula based on structural similarity to .
- Hydroxy vs. Methoxy Substituents : The 2,4-dihydroxy group in the target compound enhances polarity and H-bonding compared to methoxy analogs (e.g., 9n in ), which may improve solubility but reduce membrane permeability .
- Sulfonamide Core Modifications : Compound 22 () incorporates a benzo[d][1,3]dioxol unit, increasing steric bulk and lipophilicity, which could enhance binding to hydrophobic enzyme pockets .
Spectroscopic Comparison :
*Hypothesized based on and . The dihydroxy group may broaden -OH peaks in IR and downfield-shift aromatic protons in NMR.
Biological Activity
4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the available literature on its synthesis, biological activity, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: , with a molecular weight of approximately 445.885 g/mol. Its structure features a sulfonamide group, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
Synthesis
The synthesis of 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide typically involves the condensation reaction between appropriate hydrazine derivatives and carbonyl compounds. The specific synthetic pathway can vary based on the starting materials used.
Anticancer Properties
Recent studies have highlighted the dual-targeting potential of compounds similar to 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide, particularly against carbonic anhydrase IX (CAIX) and vascular endothelial growth factor receptor (VEGFR-2). These targets are significant in cancer therapy due to their roles in tumor growth and angiogenesis. For instance, derivatives with similar structures have shown promising inhibitory activity against CAIX with IC50 values as low as .
The proposed mechanism of action for compounds like 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide involves competitive inhibition of enzyme activity, leading to reduced tumor proliferation and vascularization. Docking studies suggest that these compounds effectively bind to the active sites of CAIX and VEGFR-2, disrupting their normal functions .
Case Studies
- In Vitro Studies : A study evaluated the effects of similar sulfonamide derivatives on MCF-7 breast cancer cells, demonstrating significant cytotoxicity compared to control groups . The results indicated that these compounds could induce apoptosis in cancer cells through various pathways.
- Animal Models : In vivo studies using murine models have shown that compounds with similar structural features can significantly reduce tumor size and improve survival rates when administered at therapeutic doses .
Data Table: Biological Activity Comparison
Q & A
Basic: What are the recommended synthetic routes for 4-CL-N-(2-((2-(2,4-Dihydroxybenzylidene)hydrazino)carbonyl)PH)benzenesulfonamide, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via condensation of hydrazine derivatives with carbonyl-containing precursors. Key steps include:
- Hydrazone formation : Reacting 2,4-dihydroxybenzaldehyde with hydrazine derivatives under acidic conditions (e.g., acetic acid) to form the hydrazine-carboxyl intermediate .
- Sulfonamide coupling : Introducing the benzenesulfonamide group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to enhance yield .
Optimization : Monitor reaction progress using TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. ethanol) to control reaction kinetics. Evidence from analogous sulfonamide syntheses suggests that temperature (60–80°C) and stoichiometric ratios (1:1.2 hydrazine:carbonyl) significantly impact purity .
Basic: Which spectroscopic and crystallographic methods are most effective for structural characterization of this compound?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm hydrazine-carboxyl linkage and sulfonamide group presence. Aromatic protons in the 2,4-dihydroxybenzylidene moiety typically appear as doublets at δ 6.5–7.5 ppm .
- X-ray diffraction : Single-crystal X-ray analysis resolves stereochemistry and hydrogen-bonding networks. For example, hydrazine derivatives often exhibit intramolecular N–H···O bonds, validated by CCDC data (e.g., CCDC 2032776) .
- FT-IR : Confirm carbonyl (C=O) stretching at ~1650 cm and sulfonamide S=O vibrations at ~1150–1300 cm .
Advanced: How can computational methods (e.g., DFT) predict the compound’s reactivity and interaction with biological targets?
Answer:
- DFT calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps), which correlate with charge-transfer interactions and stability .
- Molecular docking : Simulate binding to enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina. Studies on similar sulfonamides show hydrogen bonding with active-site residues (e.g., Arg57, Asp27) .
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity. LogP values >3 may indicate membrane permeability but potential hepatotoxicity .
Advanced: What strategies resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxic effects)?
Answer:
- Dose-response profiling : Perform MIC (Minimum Inhibitory Concentration) and MTT assays in parallel. For example, a compound showing antimicrobial activity at 10 µg/mL but cytotoxicity at 50 µg/mL suggests a narrow therapeutic window .
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects. Hydrazine derivatives may inhibit both bacterial DHFR and human topoisomerases, explaining divergent results .
- Assay standardization : Control variables like bacterial strain (Gram-positive vs. Gram-negative) and cell line (e.g., HeLa vs. HEK293) to isolate confounding factors .
Advanced: How do solvation effects and solvent choice influence the compound’s stability and crystallization?
Answer:
- Solvent polarity : Polar aprotic solvents (e.g., DMSO) stabilize the sulfonamide group via dipole interactions but may reduce crystallinity. Ethanol/water mixtures promote hydrogen bonding, aiding crystal nucleation .
- Lattice energy calculations : Compare experimental and DFT-derived lattice energies to predict polymorph formation. For example, low-energy lattices favor monoclinic over triclinic systems .
- Accelerated stability testing : Expose crystals to humidity (40–75% RH) and monitor degradation via PXRD. Hydrazine derivatives are prone to hydrolysis in aqueous media, requiring anhydrous storage .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure. Hydrazine derivatives are potential sensitizers .
- Ventilation : Conduct reactions in fume hoods to avoid inhaling fine powders.
- Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?
Answer:
- Substituent modulation : Introduce electron-withdrawing groups (e.g., -CF) at the benzene ring to enhance sulfonamide acidity, improving target binding .
- Bioisosteric replacement : Replace the hydrazine group with a triazole to reduce metabolic liability while retaining hydrogen-bonding capacity .
- 3D-QSAR : Use CoMFA/CoMSIA models to correlate steric/electronic fields with activity. For example, bulky substituents at the 4-chloro position may improve antimicrobial potency .
Basic: What analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?
Answer:
- HPLC-UV : Use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v). Detect at λ = 254 nm, achieving LODs of 0.1 µg/mL .
- LC-MS/MS : Employ MRM transitions (e.g., m/z 450 → 198 for quantification) for high sensitivity in plasma samples .
- Validation : Follow ICH guidelines for linearity (R >0.99), precision (%RSD <5%), and recovery (90–110%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
